molecular formula C21H23N2O4P B11407818 dimethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

dimethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11407818
M. Wt: 398.4 g/mol
InChI Key: WXQGTQNQGAHPRF-BUHFOSPRSA-N
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Description

DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism by which DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and oxazole-containing molecules. Examples are:

Uniqueness

The uniqueness of DIMETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H23N2O4P

Molecular Weight

398.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23N2O4P/c1-16-9-11-18(12-10-16)15-22-20-21(28(24,25-2)26-3)23-19(27-20)14-13-17-7-5-4-6-8-17/h4-14,22H,15H2,1-3H3/b14-13+

InChI Key

WXQGTQNQGAHPRF-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)/C=C/C3=CC=CC=C3)P(=O)(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C=CC3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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